molecular formula C9H11NO2 B1312900 Methyl 4-amino-2-methylbenzoate CAS No. 6933-47-7

Methyl 4-amino-2-methylbenzoate

Cat. No. B1312900
CAS RN: 6933-47-7
M. Wt: 165.19 g/mol
InChI Key: NRTWXBXJSGGTTE-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-methylbenzoate” is an organic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is "methyl 4-amino-2-methylbenzoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-methylbenzoate” consists of a benzoate moiety linked to a 4-amino-2-methyl group . The InChI code for this compound is 1S/C9H11NO2/c1-6-5-7 (10)3-4-8 (6)9 (11)12-2/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-methylbenzoate” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 302.4±22.0 °C at 760 mmHg . It has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

Corrosion Protection

Methyl 4-amino-2-methylbenzoate and its derivatives have applications in corrosion protection. One study demonstrated the use of 2-amino-4-methyl benzothiazole (AMBT) and its derivatives for protecting mild steel in hydrochloric acid, highlighting the formation of a protective film on the steel surface. This approach leveraged the synergistic interaction of AMBT with its derivatives for enhanced corrosion resistance, a crucial aspect in industrial applications (Shainy, Ammal, & Joseph, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of methyl 4-amino-2-methylbenzoate have been studied for their ability to form hydrogen-bonded supramolecular associations. These associations are critical in understanding molecular interactions and designing molecular structures with specific properties. For instance, one study explored hydrogen-bonded associations in organic acid-base salts assembled from 2-amino-4-methylpyridine with various methylbenzoic acids, revealing insights into the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).

Crystal Structure Analysis

Understanding the crystal structures of compounds related to methyl 4-amino-2-methylbenzoate is vital for applications in material science and pharmaceuticals. Research on the crystal and molecular structure of 2-amino-3-methylbenzoic acid, for example, provides foundational knowledge for the development of new materials with specific molecular configurations (Brown & Marsh, 1963).

Organic Synthesis and Pharmaceutical Intermediates

Methyl 4-amino-2-methylbenzoate is significant in the synthesis of various organic compounds and pharmaceutical intermediates. For instance, its role in the synthesis of chloranthraniliprole, an anti-cancer drug, underscores its importance in pharmaceutical chemistry (Jian-hong, 2012).

Safety And Hazards

“Methyl 4-amino-2-methylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

methyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWXBXJSGGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470361
Record name Methyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-methylbenzoate

CAS RN

6933-47-7
Record name Methyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-2-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 g (78 mmol) 4-acetamido-2-methyl-benzoic acid are suspended in 150 ml of methanol and combined with 11.2 ml (210 mmol) conc. sulphuric acid. The mixture is refluxed for three hours. Then excess methanol is eliminated in vacuo. The residue is poured onto ice water, made alkaline with 5 N sodium hydroxide solution and extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and evaporated to dryness.
Quantity
15 g
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reactant
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11.2 mL
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reactant
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0 (± 1) mol
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150 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Clarke, CI Jarvis, MB Goncalves… - Bioorganic & Medicinal …, 2018 - Elsevier
… (1.05 mL, 6.05 mmol) in DMF (2.5 mL) was added to HATU (690 mg, 1.82 mmol) and the orange mixture was stirred for 5 min prior to the addition of methyl 4-amino-2-methylbenzoate (8…
Number of citations: 12 www.sciencedirect.com
P Kobauri, NS Galenkamp, AM Schulte… - Journal of Medicinal …, 2022 - ACS Publications
… Methyl 4-amino-2-methylbenzoate (2.6 g, 16 mmol) was reacted following the general procedure A. The residue was purified by flash chromatography (petroleum ether/DCM = 50:50, v/v…
Number of citations: 10 pubs.acs.org
C Doyle - 2014 - search.proquest.com
Prostate cancer and HIV represent two diseases with a need for new and superior drugs. To date, no treatments developed have been able to completely cure these diseases. A new …
Number of citations: 4 search.proquest.com
P Kobauri - 2022 - research.rug.nl
… Methyl 4-amino-2-methylbenzoate (2.6 g, 16 mmol) was reacted following the general procedure A. The residue was purified by flash chromatography (petroleum ether/DCM = 50:50, v/v…
Number of citations: 2 research.rug.nl
森雅矢, モリマサヤ - toyaku.repo.nii.ac.jp
藤川らにより開発された GST 活性検出蛍光プローブ DNAT-Me は, d-PeT により蛍光が制御されているが, GST 依存的な芳香族求核置換反応により蛍光制御団のニトロ基がグルタチオンに置換され…
Number of citations: 2 toyaku.repo.nii.ac.jp

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